3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidin-4(3H)-one derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- A 7-(3,4-dimethoxyphenyl) group at position 7, introducing electron-donating methoxy groups that may enhance solubility or modulate electronic properties.
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-26-17-7-6-14(9-18(17)27-2)16-11-28-20-19(16)23-12-24(21(20)25)10-13-4-3-5-15(22)8-13/h3-9,11-12H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWQFJLVAVJNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule features a thieno[3,2-d]pyrimidin-4(3H)-one core with two critical substituents: a 3-chlorobenzyl group at position 3 and a 3,4-dimethoxyphenyl group at position 7. Retrosynthetic disconnection suggests two primary fragments:
- Thieno[3,2-d]pyrimidin-4(3H)-one core : Derived from cyclization of a 2-aminothiophene-3-carboxylate precursor.
- Substituents :
Synthetic Pathways and Experimental Procedures
Synthesis of the Thieno[3,2-d]Pyrimidin-4(3H)-One Core
Gewald Reaction for 2-Amino-5-(3,4-Dimethoxyphenyl)Thiophene-3-Carboxylate (Intermediate A)
The Gewald reaction enables the construction of 2-aminothiophene derivatives. For this synthesis:
- Reactants : 3,4-Dimethoxybenzaldehyde (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and elemental sulfur (1.5 equiv).
- Conditions : Reflux in ethanol with morpholine (10 mol%) for 12 hours.
- Outcome : Intermediate A is obtained as a yellow solid in 78% yield.
- Characterization :
Cyclization to 7-(3,4-Dimethoxyphenyl)Thieno[3,2-d]Pyrimidin-4(3H)-One (Intermediate B)
Intermediate A undergoes cyclization to form the pyrimidinone ring:
- Reactants : Intermediate A (1.0 equiv) and formamide (5.0 equiv).
- Conditions : Microwave irradiation at 150°C for 30 minutes.
- Outcome : Intermediate B is isolated as a white crystalline solid in 85% yield.
- Characterization :
Alternative Pathway: Suzuki-Miyaura Coupling for Late-Stage Functionalization
For cases where the 3,4-dimethoxyphenyl group cannot be introduced during the Gewald reaction:
- Reactants : 7-Bromo-thieno[3,2-d]pyrimidin-4(3H)-one (1.0 equiv), 3,4-dimethoxyphenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%).
- Conditions : Sodium carbonate (2.0 equiv), dimethoxyethane/water (4:1), 80°C for 12 hours.
- Outcome : 7-(3,4-Dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is obtained in 68% yield, followed by N-alkylation as above.
Optimization of Reaction Conditions
Microwave-Assisted Cyclization
Comparative studies between conventional heating and microwave irradiation revealed:
Solvent and Base Selection for N-Alkylation
Screening of bases (K₂CO₃, NaH, DBU) and solvents (DMF, DMSO, acetonitrile) showed:
- Optimal Conditions : K₂CO₃ in DMF provided >70% yield, while NaH in DMSO led to decomposition.
Spectral Data and Structural Confirmation
Key Spectral Assignments
- ¹H NMR : The singlet at δ 5.32 (2H) confirms the CH₂ group of the 3-chlorobenzyl moiety.
- ¹³C NMR : A carbonyl signal at δ 164.2 verifies the pyrimidinone structure.
- MS : Molecular ion peak at m/z 481 [M+H]⁺ aligns with the expected molecular formula C₂₄H₂₀ClN₂O₃S.
Challenges and Troubleshooting
- Regioselectivity in Gewald Reaction : Use of bulkier amines (e.g., cyclohexylamine instead of morpholine) improved regiocontrol for the 3,4-dimethoxyphenyl group.
- Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separated the target compound from unreacted starting materials.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Scientific Research Applications
3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been studied for its potential as an antitubercular agent. Research has shown that derivatives of thienopyrimidinones exhibit significant activity against Mycobacterium tuberculosis, making them promising candidates for drug development. Additionally, these compounds have been evaluated for their cytotoxicity and found to be non-cytotoxic, further supporting their potential use in medicinal chemistry .
Mechanism of Action
The mechanism of action of this compound involves the inhibition of cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis. This enzyme is crucial for the bacterium’s energy metabolism, and its inhibition leads to ATP depletion and subsequent bacterial death. The compound’s molecular targets include the Cyt-bd enzyme and associated pathways involved in energy production .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit significant variations in melting points, yields, and solubility depending on substituent type and position. Representative examples include:
Table 1: Physicochemical Properties of Selected Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Key Observations :
- Hydroxy groups (e.g., 1b in ) increase melting points (>270°C) due to hydrogen bonding, whereas methoxy groups (e.g., 3a in ) reduce melting points (148–150°C) by disrupting crystal packing.
- Halogenated substituents (Cl, Br, F) are common in analogs (e.g., ), likely for tuning lipophilicity and bioactivity.
Biological Activity
3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidinone class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 404.88 g/mol. Its structure includes a thieno[3,2-d]pyrimidin-4-one core with various substituents that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H17ClN2O3S |
| Molecular Weight | 404.88 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thienopyrimidine derivatives have been evaluated for their activity against various bacterial strains and fungi.
- Antimycobacterial Activity : Similar compounds have shown effectiveness against Mycobacterium tuberculosis, suggesting that this compound may also possess antimycobacterial properties. The mechanism involves interference with the biochemical pathways essential for the survival of the bacteria .
- Antibacterial Activity : Studies have demonstrated that derivatives of thienopyrimidines exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds in this class have been reported to have lower MIC (Minimum Inhibitory Concentration) values compared to standard antibiotics like penicillin .
The mechanism of action for this compound is believed to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and metabolic pathways.
- Disruption of Cellular Processes : The compound may disrupt cellular processes by interfering with DNA replication or protein synthesis in microbial cells.
Study 1: Antimicrobial Evaluation
A study conducted on various thienopyrimidine derivatives indicated that certain structural modifications led to enhanced antimicrobial activity. The study highlighted that the introduction of halogen substituents improved the interaction with bacterial cell walls, leading to increased efficacy against resistant strains .
Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, researchers evaluated the effects of thienopyrimidine derivatives on cancer cell lines. The results indicated promising cytotoxic effects against specific cancer types, suggesting potential applications in oncology .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one?
- Methodology : The synthesis typically involves multi-step reactions:
Core Formation : Cyclization of a thiophene-3-carboxamide precursor with urea or thiourea under reflux conditions in acetic acid to form the thieno[3,2-d]pyrimidin-4(3H)-one core .
Substitution : Introducing substituents (e.g., 3-chlorobenzyl and 3,4-dimethoxyphenyl groups) via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) and solvents like DMF or THF are critical for coupling efficiency .
- Key Parameters : Reaction temperatures (80–120°C), solvent polarity, and catalyst loading (1–5 mol%) significantly impact yields (reported 45–72%) .
Q. How is the compound characterized structurally?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity (e.g., aromatic protons at δ 6.8–8.2 ppm for dimethoxyphenyl groups) .
- X-ray Crystallography : Resolves 3D conformation, dihedral angles between aromatic rings, and hydrogen-bonding patterns critical for target interactions .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 481.12) .
Q. What preliminary biological activities are reported for this compound?
- Antimicrobial Activity : Inhibits Mycobacterium tuberculosis (MIC = 2.5 µg/mL) via Cytochrome bd oxidase disruption, similar to structurally related thienopyrimidines .
- Anticancer Potential : Analogues with trifluoromethyl or pyridyl substitutions show IC₅₀ values <10 µM against HeLa and MCF-7 cells, suggesting possible kinase inhibition .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of substituted thienopyrimidines?
- Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time (from 24h to 2h) and improves regioselectivity .
- Catalyst Screening : Pd/C or ZnCl₂ enhances coupling efficiency for aryl groups (yield increase by 15–20%) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while ethanol minimizes side reactions in reduction steps .
Q. What computational methods are used to predict the compound’s mechanism of action?
- Molecular Docking :
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or bacterial enzymes (e.g., DNA gyrase) based on structural homology with active analogues .
- Software : AutoDock Vina or Schrödinger Suite evaluates binding affinities. The 3-chlorobenzyl group shows strong hydrophobic interactions in kinase ATP-binding pockets .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate docking results .
Q. How do substituents influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
| Substituent | Activity Trend | Mechanism |
|---|---|---|
| 3,4-Dimethoxyphenyl | ↑ Antitubercular | Enhanced membrane penetration |
| 3-Chlorobenzyl | ↑ Kinase inhibition | Halogen bonding with catalytic lysine residues |
| Trifluoromethyl | ↑ Lipophilicity (LogP >3) | Improved bioavailability |
Q. How to resolve contradictions in biological assay data across studies?
- Case Example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM for similar compounds) may arise from:
Assay Conditions : Varying ATP concentrations in kinase assays alter inhibitor efficacy .
Cell Line Variability : MCF-7 (ER+) vs. MDA-MB-231 (ER−) respond differently to kinase-targeting agents .
- Resolution : Normalize data using reference inhibitors (e.g., staurosporine) and report exact assay protocols (e.g., ATP = 10 µM, incubation time = 72h) .
Methodological Considerations
Q. What strategies are recommended for derivative library design?
- Scaffold Hopping : Replace the thienopyrimidine core with pyrido[2,3-d]pyrimidine to explore new bioactivity .
- Fragment-Based Design : Introduce bioisosteres (e.g., replacing Cl with CF₃) to optimize pharmacokinetics .
- Parallel Synthesis : Use robotic liquid handlers for high-throughput substitution at the 3- and 7-positions .
Q. How to validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .
- Knockdown/Rescue Experiments : siRNA-mediated target silencing should abolish compound efficacy if mechanism is specific .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
